molecular formula C30H36N4O3S3 B2921032 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide CAS No. 486453-16-1

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide

Cat. No.: B2921032
CAS No.: 486453-16-1
M. Wt: 596.82
InChI Key: HSLUACCNHXWHGJ-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C30H36N4O3S3 and its molecular weight is 596.82. The purity is usually 95%.
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Scientific Research Applications

Discovery and Kinase Inhibition

Research on substituted benzamides, such as those involving pyridin-2-ylamino and thiazol-5-ylmethyl groups, has led to the identification of potent and selective inhibitors for kinase activities, specifically vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds show promising pharmacokinetic properties and efficacy in in vivo models of human lung and colon carcinoma, highlighting their potential in cancer therapy research (Borzilleri et al., 2006).

Synthesis and Anticancer Evaluation

The synthesis of novel compounds containing thiadiazole scaffold and benzamide groups has been explored for their potential anticancer properties. These compounds have been evaluated against a panel of human cancer cell lines, demonstrating promising activity and suggesting a potential for further exploration as anticancer agents (Tiwari et al., 2017).

Electrocatalytic Synthesis

Electrocatalytic methods have been developed for the synthesis of benzothiazoles and thiazolopyridines, demonstrating a metal- and reagent-free approach for the synthesis of these compounds. This method emphasizes the importance of such compounds in pharmaceuticals and organic materials, showcasing a sustainable pathway for their production (Qian et al., 2017).

Heterocyclic Compound Synthesis

Research into the synthesis of heterocyclic compounds, including thiazolo and pyrimidine derivatives, has shown the versatility and potential of these compounds in medicinal chemistry. These efforts are directed towards developing new therapeutic agents with potential antibacterial, antifungal, and anticancer activities (Patel & Patel, 2015).

Structural Analysis and Gelation Behavior

The synthesis and analysis of N-(thiazol-2-yl) benzamide derivatives have been conducted to understand the influence of methyl functionality and non-covalent interactions on gelation behavior. This research is critical for developing materials with specific physical properties, potentially applicable in various scientific and industrial contexts (Yadav & Ballabh, 2020).

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(dibutylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N4O3S3/c1-4-6-17-34(18-7-5-2)40(36,37)22-14-12-21(13-15-22)28(35)32-30-27(23-16-19-33(3)20-26(23)39-30)29-31-24-10-8-9-11-25(24)38-29/h8-15H,4-7,16-20H2,1-3H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLUACCNHXWHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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